2-(But-3-YN-1-YL)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one
Overview
Description
2-(But-3-YN-1-YL)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one is a heterocyclic compound that features an oxadiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-YN-1-YL)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the but-3-yn-1-yl group and the 5,5-dimethyl-1,2,4-oxadiazolidin-3-one ring.
Sonogashira Coupling: The but-3-yn-1-yl group is introduced via a Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an alkyne.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-YN-1-YL)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazolidinones.
Scientific Research Applications
2-(But-3-YN-1-YL)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(But-3-YN-1-YL)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(But-3-YN-1-YL)-3,5-dimethyl-1,2,4-oxadiazole: Similar structure but with a different ring system.
2-(But-3-YN-1-YL)-5,5-dimethyl-1,3,4-oxadiazolidin-3-one: Similar structure but with a different ring system.
Uniqueness
Properties
IUPAC Name |
2-but-3-ynyl-5,5-dimethyl-1,2,4-oxadiazolidin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-5-6-10-7(11)9-8(2,3)12-10/h1H,5-6H2,2-3H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZKXSAFVCDGMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(O1)CCC#C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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